molecular formula C15H27N3O9S B121507 Glutathiolactaldehyde dimethylacetal CAS No. 142565-25-1

Glutathiolactaldehyde dimethylacetal

Cat. No.: B121507
CAS No.: 142565-25-1
M. Wt: 425.5 g/mol
InChI Key: UVUSROHYPRFJQX-GUBZILKMSA-N
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Description

Glutathiolactaldehyde dimethylacetal (synonyms: Gladma, CID3083362) is a chemically modified derivative of glutathione, a tripeptide (γ-L-glutamyl-L-cysteinylglycine) central to redox homeostasis in biological systems. The compound features a dimethylacetal group attached to a lactaldehyde moiety, which modifies the cysteine residue of glutathione. This structural alteration enhances stability by protecting reactive aldehyde or hydroxyl groups during synthetic or biochemical applications . Current applications are inferred to involve biochemical studies, particularly in redox signaling or as a stabilized precursor for glutathione-derived probes .

Properties

CAS No.

142565-25-1

Molecular Formula

C15H27N3O9S

Molecular Weight

425.5 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-2-hydroxy-3,3-dimethoxypropyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H27N3O9S/c1-26-15(27-2)10(19)7-28-6-9(14(25)17-5-12(22)23)18-13(24)8(16)3-4-11(20)21/h8-10,15,19H,3-7,16H2,1-2H3,(H,17,25)(H,18,24)(H,20,21)(H,22,23)/t8-,9-,10-/m0/s1

InChI Key

UVUSROHYPRFJQX-GUBZILKMSA-N

SMILES

COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC

Isomeric SMILES

COC([C@H](CSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O)OC

Canonical SMILES

COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC

Other CAS No.

142565-25-1

sequence

EXG

Synonyms

GLADMA
glutathiolactaldehyde dimethylacetal
glutathiolactaldehyde dimethylacetal, (S)-isomer
N-(N-gamma-glutamyl-S-(3,3-dimethoxy-2-hydroxypropyl)cysteinyl)glycine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences:

Compound Core Structure Functional Groups Key Applications
Glutathiolactaldehyde dimethylacetal Glutathione + dimethylacetal Thioether, dimethylacetal, peptide bonds Biochemical stabilization, redox studies
Benzaldehyde dimethylacetal Benzene + dimethylacetal Acetal (PhCH(OCH₃)₂) Aldehyde protection in organic synthesis
Dimethylformamide dimethylacetal (DMFDMA) Dimethylamino + dimethylacetal Amidine, acetal Cyclization agent for heterocycles (e.g., pyrazolo[4,3-d]pyrimidines)
Methyl 2-hydroxyacetate Ester + hydroxyl Hydroxyl, ester (HOCH₂COOCH₃) Solvent, synthetic intermediate

Stability and Physicochemical Properties

  • This compound : The peptide backbone increases hydrophilicity, while the dimethylacetal enhances lipophilicity and hydrolytic stability. Likely soluble in polar aprotic solvents (e.g., DMSO).
  • Benzaldehyde dimethylacetal : Hydrolytically stable under basic conditions but labile in acidic media. Low polarity compared to glutathione derivatives.
  • DMFDMA : Moisture-sensitive; reacts exothermically with nucleophiles. Requires anhydrous conditions for storage .
  • Methyl 2-hydroxyacetate: Moderately volatile (bp ~152°C), with higher water solubility than non-hydroxylated esters .

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